![molecular formula C14H14O3 B14381081 5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate CAS No. 90135-59-4](/img/structure/B14381081.png)
5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate is a chemical compound with a unique structure that includes a biphenyl core with an oxo group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Friedel-Crafts reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Introduction of carboxyl or aldehyde groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: A structurally related compound without the oxo and acetate groups.
5-Oxo-2,3,4,5-tetrahydro-1-benzazepine-4-carbonitrile: Contains a similar oxo group but with a different core structure.
4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid: Another compound with an oxo group but a different ring system.
Uniqueness
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate is unique due to its specific combination of functional groups and biphenyl core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90135-59-4 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(2-oxo-4-phenylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C14H14O3/c1-10(15)17-14-8-7-12(9-13(14)16)11-5-3-2-4-6-11/h2-6,9,14H,7-8H2,1H3 |
Clé InChI |
MTTGAAKCDASPBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(=CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


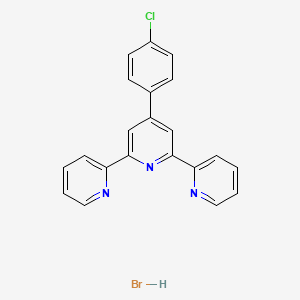
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
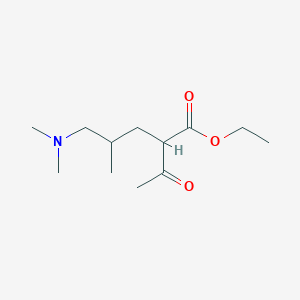

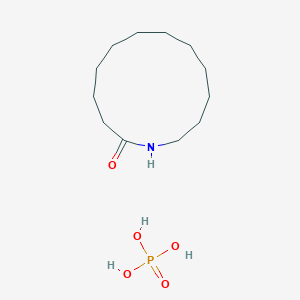
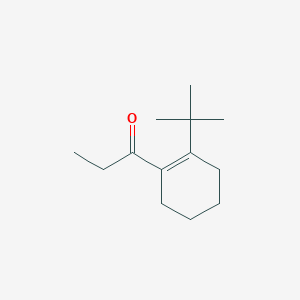
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)

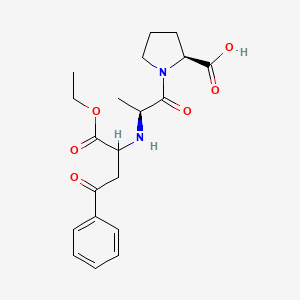
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
